

In-Vitro Characterization of NP-1815-PX: A Technical Guide

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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B8421164

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Abstract

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions. This document provides a comprehensive in-vitro characterization of **NP-1815-PX**, summarizing its inhibitory activity, selectivity profile, and mechanism of action. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Core Compound Properties

Property	Value	Reference
Chemical Name	5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione	
Molecular Formula	C21H14N4O3S	
Primary Target	P2X4 Receptor (P2X4R)	
Mechanism of Action	Selective P2X4R Antagonist	

Potency and Selectivity

The inhibitory potency of **NP-1815-PX** was determined through calcium influx assays in human astrocytoma cells (1321N1) stably expressing the human P2X4 receptor. The selectivity was assessed against a panel of other P2X receptor subtypes.

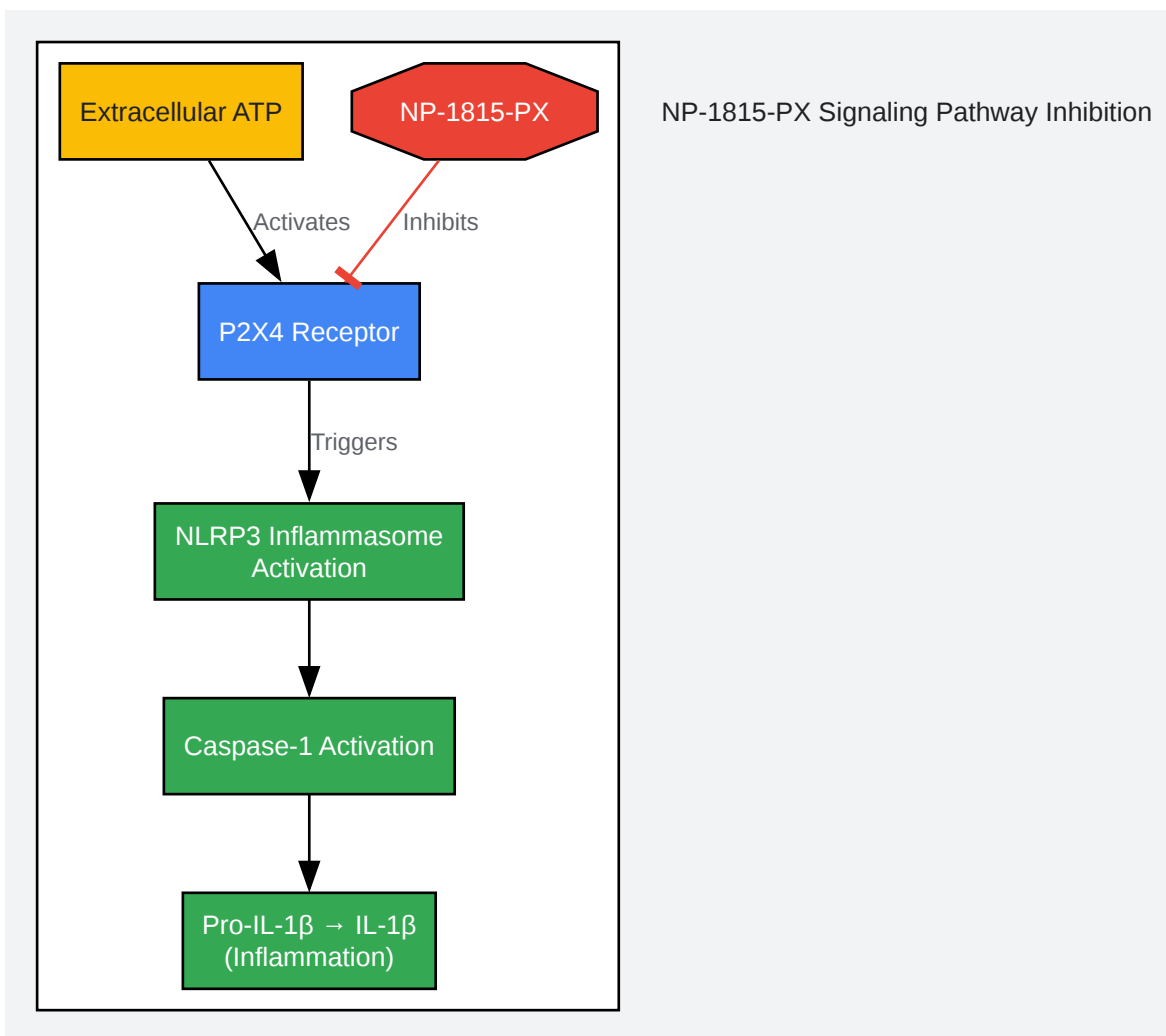
Table 1: Inhibitory Activity of **NP-1815-PX** on P2X Receptors

Receptor Subtype	Agonist (Concentration)	NP-1815-PX IC50	Reference
Human P2X4R	ATP (1 μ M)	0.26 μ M	
Human P2X1R	ATP	> 30 μ M	
Human P2X2R	ATP	7.3 μ M	
Rat P2X3R	ATP (0.3 μ M)	> 30 μ M	
Human P2X2/3R	ATP	> 30 μ M	
Human P2X7R	BzATP (10 μ M)	> 30 μ M	

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

NP-1815-PX has been shown to exert anti-inflammatory effects through the inhibition of the NLRP3 inflammasome signaling pathway. Activation of P2X4R by extracellular ATP is a known trigger for NLRP3 inflammasome assembly and subsequent pro-inflammatory cytokine release. By blocking P2X4R, **NP-1815-PX** prevents this downstream cascade.

Signaling Pathway Diagram



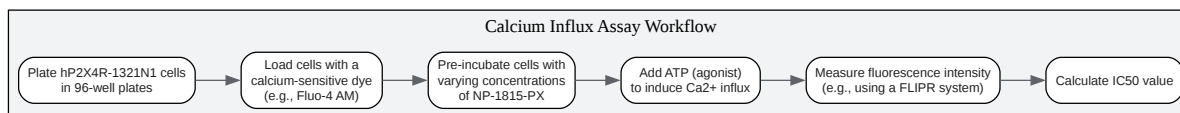
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NP-1815-PX Signaling Pathway Inhibition

Experimental Protocols

Calcium Influx Assay for P2X4R Antagonist Activity

This protocol describes the methodology to determine the IC₅₀ value of **NP-1815-PX** against the human P2X4 receptor.



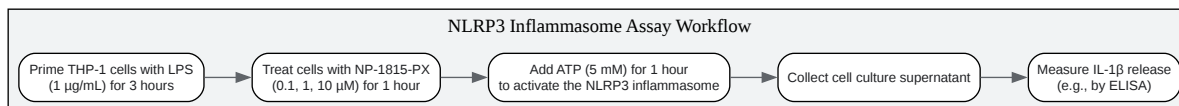
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Calcium Influx Assay Workflow

- **Cell Culture:** Human astrocytoma 1321N1 cells stably expressing the human P2X4 receptor (hP2X4R-1321N1) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
- **Compound Addition:** Varying concentrations of **NP-1815-PX** are added to the wells and pre-incubated for 15 minutes at room temperature.
- **Agonist Stimulation:** The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of the P2X4R agonist, ATP, to a final concentration of 1 μ M to stimulate calcium influx.
- **Data Acquisition and Analysis:** Fluorescence intensity is measured in real-time. The increase in intracellular calcium is quantified, and the percentage of inhibition by **NP-1815-PX** at each concentration is calculated relative to the control (agonist alone). The IC₅₀ value is determined by fitting the concentration-response curve with a four-parameter logistic equation.

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol outlines a method to assess the inhibitory effect of **NP-1815-PX** on the NLRP3 inflammasome pathway in a human monocytic cell line.



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NLRP3 Inflammasome Assay Workflow

- **Cell Culture and Priming:** Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) (1 µg/mL) for 3 hours to upregulate the expression of pro-IL-1β and NLRP3.
- **Inhibitor Treatment:** The primed cells are then treated with **NP-1815-PX** at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour.
- **Inflammasome Activation:** The NLRP3 inflammasome is subsequently activated by adding ATP to a final concentration of 5 mM for 1 hour.
- **Sample Collection:** The cell culture supernatant is collected.
- **Cytokine Quantification:** The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The reduction in IL-1β levels in the presence of **NP-1815-PX** indicates inhibition of the NLRP3 inflammasome pathway.
- **Caspase-1 Activity (Optional):** Cell lysates can be analyzed for caspase-1 activity using a fluorometric or colorimetric assay to further confirm the inhibitory effect of **NP-1815-PX** on the inflammasome complex.

Summary and Future Directions

NP-1815-PX is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high selectivity and demonstrated in-vitro efficacy in inhibiting P2X4R-mediated calcium influx and downstream NLRP3 inflammasome activation make it a promising candidate for further preclinical development. Future in-vitro studies could focus on radioligand binding assays to determine its binding affinity (K_d) and further elucidate its allosteric or

competitive mechanism of action. Additionally, detailed characterization of its effects on other downstream signaling molecules in the P2X4R pathway would provide a more complete understanding of its pharmacological profile.

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